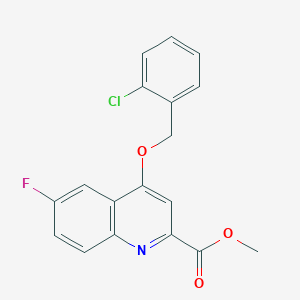

Methyl 4-((2-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate

Description

Methyl 4-((2-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative featuring a 2-chlorobenzyloxy substituent at position 4, a fluorine atom at position 6, and a methyl ester group at position 2 of the quinoline scaffold. The fluorine atom enhances metabolic stability and bioavailability, while the 2-chlorobenzyloxy group may influence target binding affinity and selectivity.

Properties

IUPAC Name |

methyl 4-[(2-chlorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFNO3/c1-23-18(22)16-9-17(13-8-12(20)6-7-15(13)21-16)24-10-11-4-2-3-5-14(11)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMBOLCMCBCRSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with 2-chlorobenzyl chloride in the presence of a base.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of quinoline derivatives with oxidized functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the 2-chlorobenzyl group.

Scientific Research Applications

Methyl 4-((2-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of materials with specific chemical properties, such as fluorescence.

Mechanism of Action

The mechanism of action of Methyl 4-((2-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. Additionally, the 2-chlorobenzyl group can interact with proteins, inhibiting their function and contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with structural modifications at positions 2, 4, and 6 exhibit diverse biological and physicochemical properties. Below is a comparative analysis of Methyl 4-((2-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate and its analogs:

Structural and Functional Differences

Key Observations

Substituent Position Sensitivity: The 2-chlorobenzyloxy vs. 3-chlorobenzyloxy analogs (Table rows 1 vs. 2) highlight the importance of substitution position. The ortho-chloro group in the target compound may confer steric or electronic effects that influence binding to biological targets, such as P-glycoprotein .

Functional Group Impact: Replacing the benzyloxy group with an ethoxy (Table row 4) simplifies the structure and reduces molecular weight, which could enhance solubility but diminish target specificity . Amino-substituted derivatives (Table row 5) demonstrate the versatility of the quinoline scaffold, enabling applications beyond transporter modulation (e.g., kinase inhibition) .

Fluorine vs. Methoxy at Position 6: While the target compound features a 6-fluoro group, analogs like Methyl 6-methoxy-2-arylquinoline-4-carboxylate (e.g., 6a in ) prioritize methoxy substitution. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy’s electron-donating effects .

Biological Activity

Methyl 4-((2-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₈H₁₃ClFNO₃, and it features a quinoline core substituted with a methyl ester group at the 2-position, a fluorine atom at the 6-position, and a chlorobenzyl ether group at the 4-position. The synthesis typically involves several steps:

- Formation of the Quinoline Core : Achieved through Friedländer synthesis involving aniline derivatives.

- Introduction of the Fluorine Atom : Conducted via electrophilic fluorination.

- Formation of the Methyl Ester Group : Esterification using methanol and a strong acid catalyst.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives of this compound exhibit MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like ciprofloxacin in inhibiting biofilm formation .

- Mechanism of Action : The compound likely interacts with bacterial DNA gyrase and dihydrofolate reductase (DHFR), inhibiting essential metabolic pathways. IC50 values for these interactions range from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .

Cytotoxicity and Safety

The compound exhibits low hemolytic activity (3.23% to 15.22% lysis) compared to Triton X-100, indicating a favorable safety profile with noncytotoxicity observed in human liver cell lines (IC50 > 60 μM) .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | Lacks chlorobenzyl group | Moderate antibacterial |

| Methyl 4-(4-chlorophenyl)methoxy-6-fluoroquinoline-2-carboxylate | Different substituent on phenyl ring | Antimicrobial activity noted |

The presence of the chlorobenzyl ether and fluorine atom enhances its stability and reactivity, contributing to its distinct pharmacological properties compared to other derivatives.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, which is critical for treating infections associated with biofilm development .

- Synergistic Effects : It has shown synergistic effects when combined with other antibiotics like ciprofloxacin and ketoconazole, indicating potential for combination therapies against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.